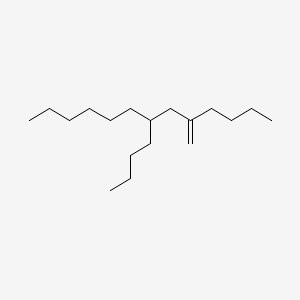

2,4-Dibutyl-1-decene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dibutyl-1-decene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibutyl-1-decene can be synthesized through the alkylation of 1-decene with butyl groups. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of butyl groups to the decene molecule. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The process involves the continuous feeding of 1-decene and butylating agents into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated and pressurized to promote the alkylation reaction. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibutyl-1-decene undergoes several types of chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form the corresponding alkane.

Substitution: The hydrogen atoms on the carbon atoms adjacent to the double bond can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used for the reduction of the double bond.

Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide) under mild conditions.

Major Products Formed

Oxidation: Epoxides and diols are the major products formed from the oxidation of this compound.

Reduction: The major product is the corresponding alkane, 2,4-Dibutyl-decane.

Substitution: Halogenated derivatives of this compound are the major products.

Scientific Research Applications

2,4-Dibutyl-1-decene has several applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: It is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.

Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.

Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibutyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic reagents to form new chemical bonds. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethyl-1-decene: Similar in structure but with methyl groups instead of butyl groups.

1-Decene: The parent compound without any alkyl substitutions.

2,4-Diethyl-1-decene: Similar in structure but with ethyl groups instead of butyl groups.

Uniqueness

2,4-Dibutyl-1-decene is unique due to the presence of butyl groups, which impart different physical and chemical properties compared to its methyl and ethyl analogs. The larger butyl groups increase the hydrophobicity and steric bulk of the molecule, affecting its reactivity and interactions with other molecules.

Biological Activity

2,4-Dibutyl-1-decene is a linear alkene with the chemical formula C18H36. This compound has garnered interest in various fields due to its potential biological activities. Understanding its biological effects is crucial for applications in pharmaceuticals, agriculture, and environmental science.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in biological systems. The ability to scavenge free radicals can help mitigate cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of Related Compounds

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | Scavenging of free radicals |

| BHT | 10 | Inhibition of lipid peroxidation |

| BHA | 5 | Radical scavenging |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxicity Studies

| Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 50 | Decreased viability |

| A431 | 100 | Increased caspase activity |

Anti-inflammatory Activity

Inflammation plays a critical role in many chronic diseases. Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects

| Treatment | Concentration (µg/mL) | Inflammatory Markers Reduced |

|---|---|---|

| RAW264.7 Cells | 50 | TNF-α, IL-6 |

| Mouse Model | 20 mg/kg | IL-1β |

Case Study 1: Antioxidant Efficacy in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced oxidative stress markers compared to a control group. The compound was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies using human breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.

Properties

CAS No. |

122833-07-2 |

|---|---|

Molecular Formula |

C18H36 |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

7-butyl-5-methylidenetridecane |

InChI |

InChI=1S/C18H36/c1-5-8-11-12-15-18(14-10-7-3)16-17(4)13-9-6-2/h18H,4-16H2,1-3H3 |

InChI Key |

CUTCIBVXOXUSGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)CC(=C)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.